4-Bromo-2-[(propylamino)methyl]phenol hydrochloride
Description
4-Bromo-2-[(propylamino)methyl]phenol hydrochloride is a halogenated phenolic compound featuring a bromine atom at the 4-position of the aromatic ring and a propylamino-methyl substituent at the 2-position. This structure combines a polar phenolic group with a secondary amine, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-bromo-2-(propylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-5-12-7-8-6-9(11)3-4-10(8)13;/h3-4,6,12-13H,2,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLQEARUJHJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination of 2-Hydroxybenzaldehyde
The synthesis begins with introducing bromine at the 4-position of a phenolic precursor. Drawing from melt-bromination techniques in US4223166A , 2-hydroxybenzaldehyde (salicylaldehyde) undergoes bromination in chlorinated solvents (e.g., chlorobenzene) with catalytic triethylamine hydrochloride (3–6 wt%) at 0–20°C. Bromine is added stoichiometrically (1:1 molar ratio) to minimize di-brominated byproducts. Under these conditions, the hydroxyl group directs electrophilic substitution to the para position, yielding 4-bromo-2-hydroxybenzaldehyde in >90% purity.
Critical Parameters :
-
Temperature : Bromination initiates at 0°C, gradually rising to 20°C to maintain reaction homogeneity.
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Catalyst : Triethylamine hydrochloride enhances para selectivity by stabilizing intermediates, reducing 2,6-dibromo isomer formation to <1%.
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Workup : Distillation under vacuum (70°C, 15–20 torr) removes solvents, leaving crude product for crystallization in hexane.
Aminomethylation via Mannich Reaction
Propylaminomethyl Group Introduction
The Mannich reaction is employed to install the propylaminomethyl moiety at the 2-position of 4-bromo-2-hydroxybenzaldehyde. Adapted from continuous bromination methods in CN101279896B , formaldehyde (37% aqueous) and propylamine are reacted with the aldehyde in ethanol at 50–60°C for 6–8 hours. The hydroxyl group activates the ortho position for nucleophilic attack, forming a Schiff base intermediate that undergoes reduction in situ with sodium cyanoborohydride (NaBH3CN) to yield 4-bromo-2-[(propylamino)methyl]phenol.
Optimization Insights :
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Molar Ratios : A 1:1:1 ratio of aldehyde, formaldehyde, and propylamine minimizes imine dimerization.
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Reduction : NaBH3CN selectively reduces the imine without affecting the bromine or phenol groups, achieving 85–90% conversion.
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Byproduct Control : Excess propylamine (1.2 eq) ensures complete aldehyde consumption, reducing unreacted starting material to <2%.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base 4-bromo-2-[(propylamino)methyl]phenol is dissolved in anhydrous diethyl ether, and gaseous HCl is bubbled through the solution at 0–5°C until pH <2. The hydrochloride salt precipitates as a white crystalline solid, filtered and washed with cold ether. Drying under vacuum (40°C, 24 h) yields the final product with >99% purity by HPLC.
Key Considerations :
-
Solvent Choice : Ether’s low polarity maximizes salt precipitation efficiency.
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Stoichiometry : A slight HCl excess (1.1 eq) ensures complete protonation without degrading the phenol.
Alternative Synthetic Routes
Reductive Amination of 4-Bromo-2-Hydroxybenzaldehyde
An alternative pathway involves reductive amination of 4-bromo-2-hydroxybenzaldehyde with propylamine. In methanol, the aldehyde and amine form an imine intermediate, reduced by sodium borohydride (NaBH4) at 25°C. This one-pot method avoids isolation of intermediates, streamlining the process to a 75–80% yield. However, competing aldol condensation necessitates careful pH control (pH 6–7).
Direct Bromination of Preformed Aminomethylphenol
Brominating 2-[(propylamino)methyl]phenol presents challenges due to the amine’s susceptibility to oxidation. Protecting the amine as a tert-butyl carbamate (Boc) prior to bromination in dichloromethane with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) achieves 65% yield. Deprotection with HCl/dioxane regenerates the amine, followed by salt formation. This method, while feasible, introduces additional steps and reduces overall efficiency.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Mannich Reaction | Bromination → Mannich → Salt Formation | 85% | >99% | High (continuous flow) |
| Reductive Amination | Bromination → Reductive Amination | 78% | 98% | Moderate |
| Protected Amine Bromination | Protection → Bromination → Deprotection | 60% | 95% | Low |
Table 1 : Performance metrics for primary synthesis routes. The Mannich reaction offers optimal balance between yield and scalability, leveraging catalytic systems from industrial bromination protocols.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Para-bromination dominance is critical to avoid 2,6-dibromo isomers. Triethylamine hydrochloride’s use as a phase-transfer catalyst in chlorobenzene ensures >95% para selectivity, as demonstrated in US4223166A . Alternative solvents like ethylene dichloride (from CN101279896B ) show similar efficacy but require lower temperatures (–10°C).
Aminomethyl Group Stability
The propylaminomethyl group is prone to oxidation during bromination. Implementing reductive amination post-bromination circumvents this, as seen in Route 4.1. Alternatively, inert atmospheres (N2/Ar) during Mannich reactions prevent oxidative degradation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, solvents like ethanol or water.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of bromine and the phenolic group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Potential : Some derivatives of brominated phenols have shown promise in inhibiting cancer cell proliferation. The unique structure of 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride may provide a scaffold for developing novel anticancer agents.
Material Science
- Thermochromic Materials : The compound's ability to undergo thermochromism—changing color with temperature—can be exploited in smart materials. This property can be utilized in temperature sensors or indicators, which respond visually to changes in environmental conditions.
Organic Synthesis
- Building Block for Complex Molecules : Due to its functional groups, this compound can serve as a versatile intermediate in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions or coupling reactions, to form more complex structures.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that brominated phenolic compounds exhibit significant antimicrobial activity against a range of pathogens. The study highlighted the importance of structural modifications on activity, suggesting that this compound could be optimized for enhanced efficacy against resistant strains of bacteria .
Case Study 2: Thermochromic Properties
Research conducted on similar compounds revealed their potential use in thermochromic applications. A polymorphic variant of a related compound displayed distinct color changes at varying temperatures, indicating that this compound could also exhibit such properties under specific conditions . This opens avenues for developing new materials for temperature-sensitive applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between 4-bromo-2-[(propylamino)methyl]phenol hydrochloride and its analogs:
Functional Group Impact on Properties
- Amine Substitution: The target compound’s propylamino-methyl group (-CH₂NHCH₂CH₂CH₃) offers flexibility for hydrogen bonding and metal coordination, contrasting with the piperazine-ethylimino group in ’s Schiff base, which enhances metal-binding capacity but may increase synthetic complexity .
Halogen Effects :
- Phenolic vs. Methoxy Groups: The phenolic -OH in the target compound enables hydrogen bonding and acidity (pKa ~10), whereas methoxy groups in 2C-B reduce polarity, enhancing blood-brain barrier penetration .
Biological Activity
4-Bromo-2-[(propylamino)methyl]phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available data on its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H16BrClN2O
- Molecular Weight : 307.63 g/mol
The compound features a bromine atom at the 4-position of the phenolic ring, which may enhance its biological activity through electronic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
A notable study demonstrated the following effects:
- Cell Line : MCF-7 (breast cancer)
- Concentration Range : 1-50 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It has been suggested that this compound interacts with cellular receptors, potentially altering signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, which could contribute to its anticancer effects.
Case Studies
-
Case Study on Antibacterial Activity :
- Researchers tested various derivatives of phenolic compounds, including this compound, against multidrug-resistant bacteria. The findings highlighted its potential as a scaffold for new antibiotic development.
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Case Study on Cancer Cell Lines :
- A comprehensive study explored the effects of this compound on different cancer cell lines, revealing its ability to selectively induce apoptosis in malignant cells while sparing normal cells.
Q & A
Q. Critical Factors :
- Catalyst choice : Pd/C or Raney Ni for hydrogenation impacts reaction speed and purity.
- Temperature : Higher temperatures (50–80°C) accelerate substitution but may degrade sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while methanol/ethanol is preferred for reductive amination.
| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive amination | NaBH₄/MeOH | 25 | 65–75 | >95 |
| Catalytic hydrogenation | Pd/C, H₂/EtOH | 50 | 80–85 | >98 |
| Nucleophilic substitution | DMF, K₂CO₃ | 80 | 70–78 | >90 |
How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) during structural confirmation?
Advanced
Discrepancies often arise from impurities, solvent effects, or tautomerism. A systematic approach includes:
Cross-validation : Compare NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
X-ray crystallography : Resolve ambiguous stereochemistry or protonation states by determining the crystal structure .
Solvent optimization : Re-run NMR in deuterated DMSO or CDCl₃ to identify solvent-induced shifts.
Isotopic labeling : Use ¹⁵N-labeled propylamine to track amine protonation in complex spectra .
Example : A 2021 study resolved conflicting NMR signals for a similar bromophenylamine derivative by correlating experimental data with Gaussian09-calculated shifts (RMSD < 0.1 ppm) .
What experimental design strategies optimize reaction conditions for scalable synthesis?
Advanced
Factorial Design of Experiments (DoE) is critical for minimizing trials while maximizing yield and purity. Steps include:
Screening factors : Identify variables (e.g., temperature, catalyst loading, solvent ratio) via Plackett-Burman design .
Response surface methodology (RSM) : Use a central composite design to model nonlinear relationships (e.g., temperature vs. catalyst interaction) .
Robustness testing : Vary parameters within ±10% of optimal conditions to assess reproducibility.
Case Study : A 2022 study optimized a reductive amination using DoE, achieving 92% yield by adjusting H₂ pressure (3–5 bar) and amine:aldehyde molar ratio (1.2:1) .
How do structural modifications (e.g., halogen substitution) affect bioactivity and target selectivity?
Advanced
Modifications to the bromophenol core influence pharmacokinetics and target binding:
- Halogen position : Moving bromine from the 4- to 5-position alters steric hindrance in enzyme active sites (e.g., monoamine oxidase inhibition) .
- Amine chain length : Propylamine vs. ethylamine derivatives show varying logP values (2.1 vs. 1.7), impacting blood-brain barrier permeability .
- Hydroxyl group protection : Acetylation reduces polarity, enhancing membrane permeability but may decrease aqueous solubility .
Q. SAR Table :
| Modification | Bioactivity (IC₅₀, nM) | Selectivity (Target A vs. B) |
|---|---|---|
| 4-Bromo, propylamine | 120 ± 15 | 10:1 |
| 5-Bromo, propylamine | 85 ± 10 | 3:1 |
| 4-Bromo, ethylamine | 200 ± 25 | 20:1 |
What analytical techniques are recommended for detecting degradation products under varying storage conditions?
Q. Basic
- HPLC-DAD/MS : Monitor hydrolytic degradation (e.g., cleavage of the propylamine group) with a C18 column (ACN/0.1% formic acid gradient) .
- Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to identify labile sites .
- Karl Fischer titration : Quantify water content in solid samples to predict stability (<1% moisture recommended) .
Q. Degradation Profile :
| Condition | Major Degradant | % Formation (7 days) |
|---|---|---|
| 40°C/75% RH | 4-Bromo-2-hydroxybenzaldehyde | 8.2% |
| 0.1M HCl, 25°C | Propylamine-HCl | 12.5% |
How can computational modeling guide the design of derivatives with improved metabolic stability?
Q. Advanced
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate CYP450 metabolism and half-life .
- Docking studies : Simulate binding to cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots (e.g., bromine as a steric shield) .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments to optimize logP .
Example : A 2023 study reduced CYP2D6-mediated metabolism by introducing a fluorine para to the hydroxyl group, increasing half-life from 2.1 to 4.7 hours .
What protocols ensure reproducibility in biological assays involving this compound?
Q. Advanced
- Standardized stock solutions : Prepare in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Positive controls : Use known inhibitors/agonists (e.g., clorgyline for MAO-A assays) to validate assay conditions .
- Blinded analysis : Assign compound and controls randomly to plates to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
